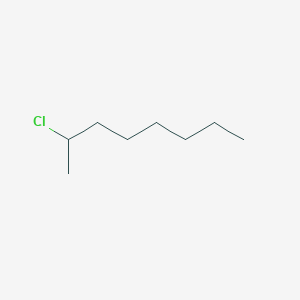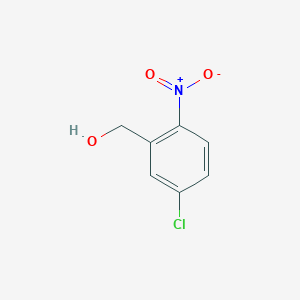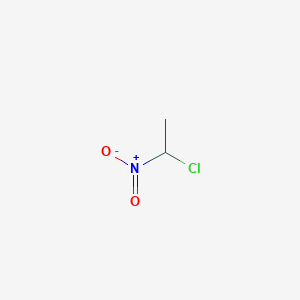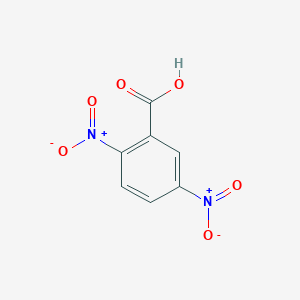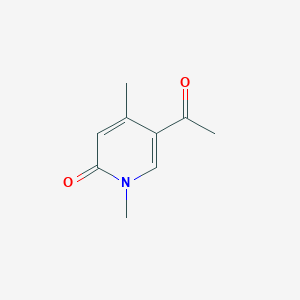![molecular formula C9H19NO3 B146440 3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine CAS No. 131606-42-3](/img/structure/B146440.png)
3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine
説明
Synthesis and Characterization of Copolymers
The synthesis of poly[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate] (PSMA) through free radical polymerization has been reported, leading to the creation of random copolymers with 2,3-dihydroxypropyl methacrylate (DHPMA) upon partial hydrolysis of the acetal group. The study utilized 1H NMR and FTIR spectroscopy to determine copolymer composition and to indicate the presence of hydrogen bonding, respectively. The thermal properties, including glass transition temperature and thermal degradation, were also examined, showing that the glass transition temperature increases with DHPMA content. Additionally, dynamic light scattering was used to study the solution behavior of these copolymers in water, revealing the formation of clusters within a specific size range, which is dependent on the copolymer composition .
Cardiovascular Pharmacological Effects
A separate study focused on the cardiovascular pharmacological characterization of novel 2,3-dimethyl-2-butylamine derivatives in rats. These derivatives were found to have significant effects on outward potassium currents in rat tail arterial smooth muscle cell membranes and displayed varying levels of activity based on the substituents on the amine side chain. The study also explored the compounds' effects on cardiovascular hemodynamics parameters such as mean blood pressure and heart rate. The findings suggest that the branched alkyl substituents on these derivatives can induce hypotensive effects with modest inhibition of cardiac function .
Aziridination of Chiral Esters
The aziridination of chiral 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate esters has been investigated, leading to the production of aziridine derivatives. The reaction involves the addition of an (ethoxycarbonyl)amino group to the double bond, with good stereoselectivity observed for trans substrates. These aziridine products serve as precursors to polyhydroxy amino acids, which are of interest in various chemical syntheses .
Antifungal Activity of Propylamines
Research into the antifungal activity of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines has been conducted. These compounds were synthesized and tested against plant pathogenic fungi both in vitro and in vivo. The study found that certain compounds maintained antifungal activity, particularly when the substituents were not overly bulky or lipophilic. The structural similarities with known squalene epoxidase inhibitors were noted, although the usual mechanism of action for triazoles was maintained .
Large-Scale Preparation of Amino Acid Derivatives
A large-scale preparation method for (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs from L-aspartic acid has been developed. The process involves several steps, including methylation, reduction, protection, and mesylation, followed by reaction with benzylamine and hydrogenolysis to yield the target compound. This method provides a pathway for the synthesis of various amino acid derivatives .
Crystal Structure Analysis
The synthesis and crystal structure of triethylammonium 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio)methyl]-1,3-dimethylpyrimidine-2,4,6-trionate have been described. The compound was obtained as red-orange stable crystals through the reaction of specific precursors in the presence of triethylamine. The crystal structure confirmed the localization of the negative charge at the barbituric-acid ring in its enolate form .
科学的研究の応用
Endophytic Fungal Metabolites
A study on the secondary metabolites of Xylaria sp., an endophytic fungus from Taxus mairei, identified a new metabolite related to 3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine. The metabolites exhibited significant in vitro cytotoxicity and antibacterial activity, suggesting potential applications in pharmaceuticals and biotechnology (Lin et al., 2016).
Polymer Chemistry
The molecule has been used in polymer chemistry, particularly in the synthesis and reaction of polymethacrylate bearing cyclic carbonate moieties. The research highlights its utility in creating polymers with specific properties, such as solubility in certain solvents and the formation of polymethacrylate with hydroxyurethane groups in the side chain, indicating its significance in the development of new materials (Kihara & Endo, 1992).
Surface Modification Materials
3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine has been used in the synthesis of ammonium-functionalized polydimethylsiloxanes. These materials are noted for their hydrophobic nature and contain ammonium groups suitable for interaction with negatively charged surfaces, making them valuable for special surface modifications. Their application in creating thin films and studying their morphology and antibacterial effects further underscores the versatility of this compound in scientific research (Novi et al., 2006).
特性
IUPAC Name |
3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2)12-7-8(13-9)6-11-5-3-4-10/h8H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTVLQHLIFBSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COCCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



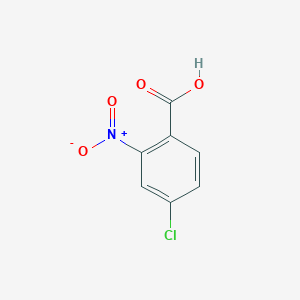
![3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione](/img/structure/B146359.png)
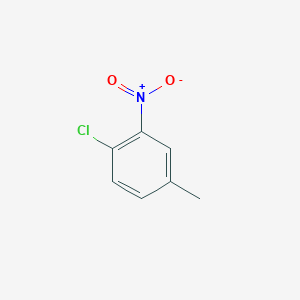
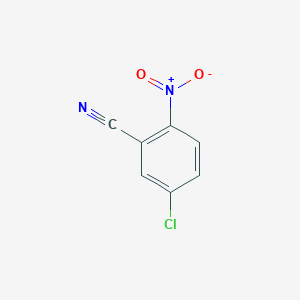
![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)
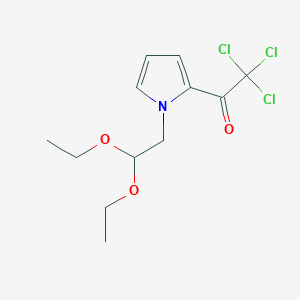
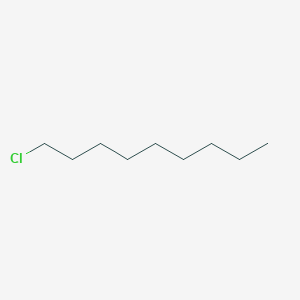
![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)
